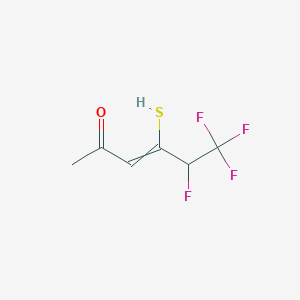
6-Nitropyren-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitropyren-2-OL is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) It is a derivative of pyrene, a well-known PAH, and contains a nitro group (-NO2) at the 6th position and a hydroxyl group (-OH) at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyren-2-OL typically involves the nitration of pyrene derivatives. One common method is the reaction of pyrene with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where pyrene is treated with nitrating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitropyren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated pyrene derivatives.
Applications De Recherche Scientifique
6-Nitropyren-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Nitropyren-2-OL involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and cytotoxic effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitropyrene: Another nitro-substituted pyrene with different substitution patterns.
6-Nitro-1-pyrenol: A closely related compound with similar functional groups but different positions.
2-Nitropyrene: A nitro-substituted pyrene with the nitro group at the 2nd position.
Uniqueness
6-Nitropyren-2-OL is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113737-32-9 |
|---|---|
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
6-nitropyren-2-ol |
InChI |
InChI=1S/C16H9NO3/c18-12-7-10-2-1-9-4-6-14(17(19)20)13-5-3-11(8-12)15(10)16(9)13/h1-8,18H |
Clé InChI |
JZAOZQLOYCDODR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


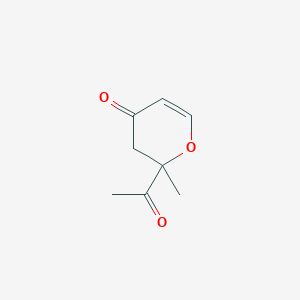
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
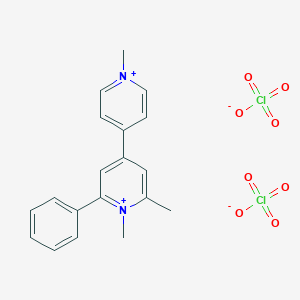
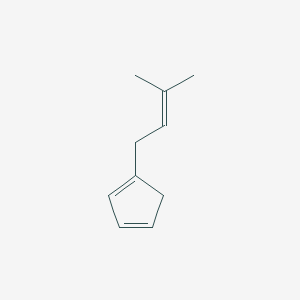
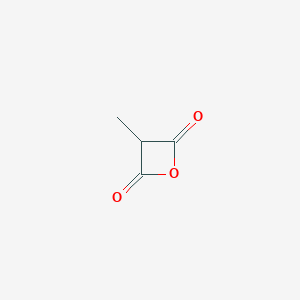
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
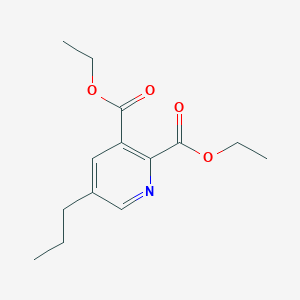
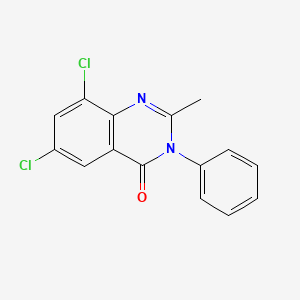
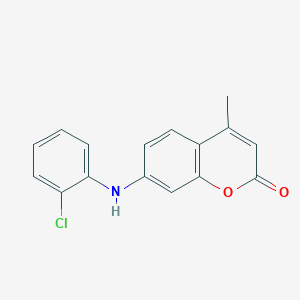
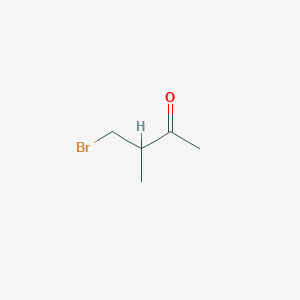
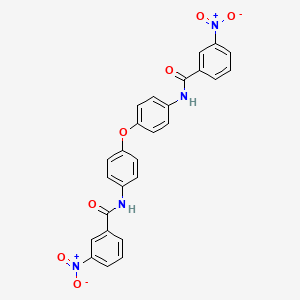
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
